molecular formula C13H18F3N3 B1395835 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine CAS No. 681482-58-6

2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine

Cat. No. B1395835
M. Wt: 273.3 g/mol
InChI Key: KEIBFAJNDBJABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” is a chemical compound with the molecular formula C13H18F3N3 . It is offered by various suppliers for research purposes.


Molecular Structure Analysis

The molecular structure of “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” consists of a piperazine ring attached to a trifluoromethylphenyl group and an ethylamine group . The empirical formula is C11H13F3N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” include its molecular weight of 230.23 g/mol . It is a solid compound .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a significant scaffold in drug design, is present in various drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the piperazine nucleus lead to recognizable differences in the medicinal potential of resultant molecules, suggesting that piperazines can be a flexible building block for drug-like elements, with modification of substituents on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamics factors of the resulting molecules. This indicates the broad potential of the entity, including for CNS activity and other activities (Rathi, Syed, Shin, & Patel, 2016).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Dopamine D2 receptors (D2Rs) ligands, including piperazine derivatives, are used to treat schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This review summarizes the therapeutic potential of D2R modulators in these disorders, focusing on the structure, function, and pharmacology of novel D2R ligands developed recently, indicating that piperazine-based compounds have critical roles in modulating D2R affinity (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Anti-mycobacterial Activity of Piperazine

Piperazine and its analogues show significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review traces anti-mycobacterial compounds over the past five decades, focusing on piperazine as a vital building block, offering insights into the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules. It assists in addressing the gaps, exploiting reported strategies, and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine in Medicinal Chemistry

Piperazine and morpholine analogues demonstrate a broad spectrum of pharmaceutical applications. Scientists have developed new methods for synthesizing their derivatives due to their potent pharmacophoric activities. This review reveals the current trend in synthesis and the potent pharmacophoric activities of piperazine and morpholine analogues (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Piperazine as an Antidepressant Substructure

Most marketed antidepressants contain a piperazine substructure, attributed to its favorable CNS pharmacokinetic profile. This review critically analyzes the significance of the piperazine moiety in developing antidepressants and provides an overview of current developments in designing and synthesizing piperazine-based antidepressants. It highlights the role of piperazine in specific binding conformations of these agents and discusses various piperazine-based therapeutic agents in human testing for depression (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating it is acutely toxic and corrosive . It is recommended to handle it with appropriate safety measures .

Future Directions

The future directions for research on “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” and related compounds could involve further exploration of their biological activity and potential applications in medicine. Piperazine derivatives are known to have a wide range of biological activities, making them interesting targets for drug development .

properties

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c14-13(15,16)11-1-3-12(4-2-11)19-9-7-18(6-5-17)8-10-19/h1-4H,5-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBFAJNDBJABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219993
Record name 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine

CAS RN

681482-58-6
Record name 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681482-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-{2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethyl}phthalimide (4 g, 9.92 mmol) prepared in Reference Example 153 was suspended in ethanol (30 ml), to which hydrazine monohydrate (0.53 ml, 10.91 mmol) was added, and the mixture was heated under reflux for 5 hours. The reaction mixture was allowed to return to room temperature, and the resulting precipitates were collected by filtration. This was purified by silica gel column chromatography (methylene chloride/ethyl acetate=100/1) to afford 2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethylamine (2.87 g, yield 100%) as a colorless crystalline powder.
Name
N-{2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethyl}phthalimide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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